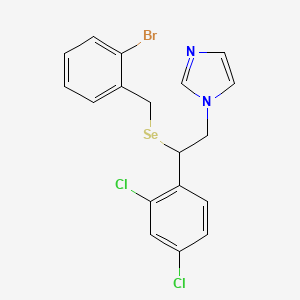
Antifungal agent 55
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 55 is a potent compound used to combat fungal infections. It is part of a broader class of antifungal agents that target specific components of fungal cells to inhibit their growth and proliferation. This compound is particularly effective against a variety of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 55 involves several steps, typically starting with the preparation of a core structure that is then modified to enhance its antifungal properties. Common synthetic routes include:
Condensation Reactions: These reactions are used to form the core structure of the compound.
Functional Group Modifications: Various functional groups are added or modified to improve the compound’s efficacy and stability.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process.
化学反应分析
Types of Reactions
Antifungal agent 55 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are typically more active or stable derivatives of this compound, which can be further tested for their antifungal efficacy.
科学研究应用
Antifungal agent 55 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in studies to understand fungal cell biology and the effects of antifungal agents on fungal growth and development.
Medicine: Applied in clinical research to develop new treatments for fungal infections, particularly in immunocompromised patients.
Industry: Used in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用机制
The mechanism of action of Antifungal agent 55 involves targeting specific components of the fungal cell membrane or cell wall. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell death. This compound may also inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, further compromising the cell’s structural integrity.
相似化合物的比较
Antifungal agent 55 is unique in its dual mechanism of action, targeting both the cell membrane and cell wall of fungi. Similar compounds include:
Amphotericin B: Binds to ergosterol but has significant toxicity issues.
Azoles: Inhibit ergosterol synthesis but may lead to resistance over time.
Echinocandins: Inhibit β-(1,3)-glucan synthesis but are less effective against certain fungal species.
This compound stands out due to its broad-spectrum activity and lower propensity for resistance development, making it a promising candidate for further research and development.
属性
分子式 |
C18H15BrCl2N2Se |
|---|---|
分子量 |
489.1 g/mol |
IUPAC 名称 |
1-[2-[(2-bromophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15BrCl2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2 |
InChI 键 |
CXWBMQZTZZZSKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)

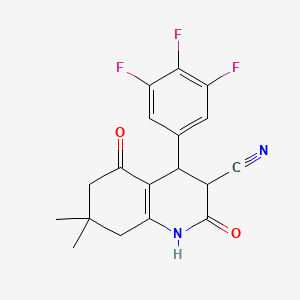
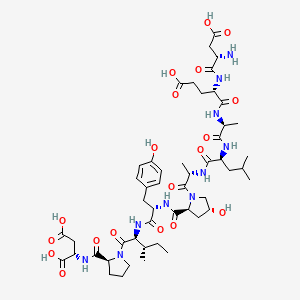
![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
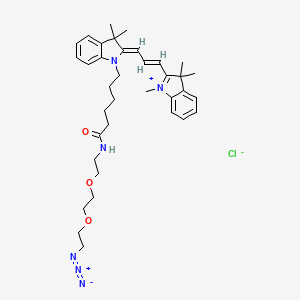
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)
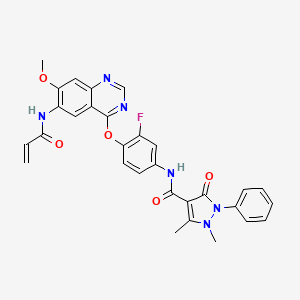
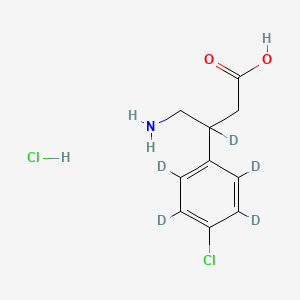

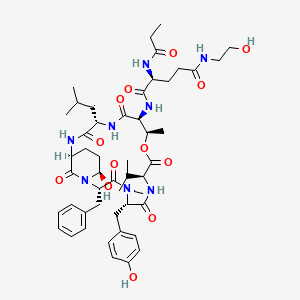

![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
